Zoledronic acid hydrate
Overview
Description
Zoledronic acid hydrate, also known as zoledronate, is a bisphosphonate bone resorption inhibitor . It inhibits farnesyl diphosphate (FPP) synthase, which results in downstream inhibition of osteoclast activity and reduced bone resorption and turnover .
Synthesis Analysis
Zoledronic acid is successfully separated from its related substances, including remaining imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .Molecular Structure Analysis
Zoledronic acid has a high affinity for hydroxyapatite (Ki = 3.5 μM), which allows it to bind directly to mineralized bone .Chemical Reactions Analysis
Zoledronic acid has been associated with changes in urinalysis, including grade 1 proteinuria and protein to creatinine ratio of 7.5 .Physical And Chemical Properties Analysis
Zoledronic acid is a white crystalline powder . More detailed physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
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Treatment of Hepatocellular Carcinoma
- Field : Oncology
- Application : Zoledronic acid hydrate is used in combination with PD-1 for the treatment of hepatocellular carcinoma .
- Methods : A mouse model of hepatocellular carcinoma was established by subcutaneously injecting Hepa1-6 cell line. The tumor volume in the Zoledronic acid plus anti-PD-1 monocloning antibody (anti-PD-1 mAb) treatment groups was significantly smaller than that of control group .
- Results : The synergistic anti-tumor effect of Zoledronic acid and anti-PD-1 mAb may be related to Zoledronic acid-induced polarization of macrophages toward the M1 phenotype .
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Treatment of Osteoporosis and Cancer Bone Metastasis
- Field : Orthopedics
- Application : Zoledronic acid hydrate, a third-generation bisphosphonate, has been extensively used to treat osteoporosis and cancer bone metastasis .
- Methods : Zoledronic acid is delivered to the target region locally and sustainably .
- Results : Zoledronic acid has demonstrated to suppress proliferation of varied cancer cells and selectively kill tumor-associated microphages (TAMs) .
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Inhibition of Epithelial to Mesenchymal Transition (EMT) in HepG2 Cancer Cells
- Field : Oncology
- Application : Zoledronic acid-loaded lipidic nanoparticles enhance apoptosis and attenuate invasiveness by inhibiting epithelial to mesenchymal transition (EMT) in HepG2 cancer cells .
- Methods : Zoledronic acid-loaded lipidic nanoparticles were characterized in terms of zeta potential, particle size, and scanning electron microscope (SEM) as well as cell internalization. To measure the anti-proliferative effects of Zoledronic acid-loaded lipidic nanoparticles, annexin-V/PI and MTT assays were employed .
- Results : The IC50 values for Zoledronic acid and Zoledronic acid-loaded lipidic nanoparticles were 90±3.1 and 54.6±2.4 µM, respectively. The population of apoptotic cells was increased from 17±2% to 27±4% (p <0.05) in response to treatment with Zoledronic acid-loaded lipidic nanoparticles .
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Adjuvant Therapy in Breast Cancer
- Field : Oncology
- Application : Zoledronic acid has been used as an adjuvant therapy in patients with breast cancer .
- Methods : The specific methods of application are not detailed in the source, but typically, Zoledronic acid is administered intravenously .
- Results : The results show a clear benefit of Zoledronic acid in the adjuvant setting, potentially identifying specific subgroups that may experience an even more substantial benefit from the administration of Zoledronic acid .
Safety And Hazards
Future Directions
Zoledronic acid has shown promise in cancer research, inhibiting proliferation, angiogenesis, and adhesion to bone in several cancer cell lines . It has also been found to inhibit breast and prostate carcinoma cell invasion in vitro . A major advantage of zoledronic acid is that intravenous zoledronic acid often guarantees a therapeutic effect for up to 1 year after infusion .
properties
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zoledronic acid hydrate | |
CAS RN |
165800-06-6 | |
Record name | Zoledronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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